1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran is a complex organic compound known for its unique structure and reactivity. It belongs to the class of isobenzofurans, which are highly reactive dienes used in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield the desired compound . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, which is then cyclized and further processed to obtain the final product .
Industrial Production Methods
Industrial production of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran typically involves large-scale synthesis using commercially available starting materials. The process may include steps such as Friedel-Crafts acylation, reduction, and cycloaddition reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, often using Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include phenylmagnesium bromide, potassium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile, benzene, and dichloromethane .
Major Products
Major products formed from these reactions include polyaromatic hydrocarbons, oxygenated derivatives, and various substituted isobenzofurans .
Wissenschaftliche Forschungsanwendungen
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran involves its high reactivity as a diene in Diels-Alder reactions. It can scavenge unstable and short-lived dienophiles, forming stable cycloadducts. The compound’s ability to react with singlet oxygen and form peroxides is also a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include 1,3-Diphenylisobenzofuran, 1,4-Diphenyl-2,3-benzofuran, and other substituted isobenzofurans .
Uniqueness
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran is unique due to its specific structure, which imparts high reactivity and stability in various chemical reactions. Its ability to form stable cycloadducts and react with singlet oxygen distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C32H22O |
---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1,3-bis(2-phenylphenyl)-2-benzofuran |
InChI |
InChI=1S/C32H22O/c1-3-13-23(14-4-1)25-17-7-9-19-27(25)31-29-21-11-12-22-30(29)32(33-31)28-20-10-8-18-26(28)24-15-5-2-6-16-24/h1-22H |
InChI-Schlüssel |
WGJJPEAZEMLRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(O3)C5=CC=CC=C5C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.